9-Methylcarbazole
Overview
Description
9-Methylcarbazole is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of carbazole, where a methyl group is attached to the nitrogen atom in the carbazole structure. The molecular formula of this compound is C13H11N, and it has a molecular weight of 181.23 g/mol . This compound is known for its photochemical and thermal stability, making it an important material in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
Carbazole derivatives, a group to which 9-Methylcarbazole belongs, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Carbazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that carbazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that carbazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Methylcarbazole can be synthesized through several methods. One common method involves the methylation of carbazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the distillation of coal tar, where carbazole is first isolated and then methylated. This process is economically viable due to the availability of carbazole as a by-product in coal tar distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Oxidized derivatives such as this compound-3,6-dione.
Reduction: Reduced derivatives like 9-methyl-9H-carbazole.
Substitution: Nitrated products such as 3-nitro-9-methylcarbazole.
Scientific Research Applications
9-Methylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a fluorescent probe in biological studies due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 9-Methylcarbazole involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating electron transfer reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Carbazole: The parent compound of 9-Methylcarbazole, lacking the methyl group.
9-Ethylcarbazole: Similar structure with an ethyl group instead of a methyl group.
3,6-Dibromo-9-methylcarbazole: A halogenated derivative of this compound.
Uniqueness: this compound is unique due to its specific photochemical and thermal stability, which makes it suitable for applications in optoelectronics and materials science. Its methyl group also influences its reactivity and interaction with other molecules, distinguishing it from other carbazole derivatives .
Properties
IUPAC Name |
9-methylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFLTYHTFPTIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073945 | |
Record name | 9H-Carbazole, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-12-4 | |
Record name | N-Methylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylcarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SOP090PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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